6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
Brand Name: Vulcanchem
CAS No.: 877635-36-4
VCID: VC7088457
InChI: InChI=1S/C21H20N2O4S/c1-12-5-13(2)7-16(6-12)20(25)27-19-10-26-17(9-18(19)24)11-28-21-22-14(3)8-15(4)23-21/h5-10H,11H2,1-4H3
SMILES: CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)C
Molecular Formula: C21H20N2O4S
Molecular Weight: 396.46

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

CAS No.: 877635-36-4

Cat. No.: VC7088457

Molecular Formula: C21H20N2O4S

Molecular Weight: 396.46

* For research use only. Not for human or veterinary use.

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate - 877635-36-4

Specification

CAS No. 877635-36-4
Molecular Formula C21H20N2O4S
Molecular Weight 396.46
IUPAC Name [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
Standard InChI InChI=1S/C21H20N2O4S/c1-12-5-13(2)7-16(6-12)20(25)27-19-10-26-17(9-18(19)24)11-28-21-22-14(3)8-15(4)23-21/h5-10H,11H2,1-4H3
Standard InChI Key ZUGPQBBEAPRPSE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)C

Introduction

Structural Classification and Nomenclature

6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate belongs to the heterocyclic compound class, featuring:

  • A pyran ring with a ketone group at position 4.

  • A sulfanyl-methyl bridge linking the pyran to a 4,6-dimethylpyrimidin-2-yl group.

  • A 3,5-dimethylbenzoate ester at position 3 of the pyran.

The IUPAC name systematically describes its structure, ensuring unambiguous identification. The pyran and pyrimidine moieties suggest potential bioactivity, as similar frameworks are prevalent in pharmaceuticals targeting enzymatic pathways.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols analogous to those of its structural relatives:

  • Formation of the Pyran Core:

    • 4-Hydroxy-6-methyl-2H-pyran-2-one serves as the starting material, undergoing functionalization at position 3.

    • Reaction with chloromethyl pyrimidine derivatives introduces the sulfanyl-methyl-pyrimidine group.

  • Esterification with 3,5-Dimethylbenzoyl Chloride:

    • The hydroxyl group at position 3 of the pyran reacts with 3,5-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine) to form the ester linkage.

  • Purification:

    • Column chromatography or recrystallization isolates the final product, with yields typically ranging between 70–90% for similar compounds.

Table 1: Comparative Synthesis Yields of Analogous Compounds

Compound SubstituentYield (%)Purification Method
3-Methoxybenzoate75–85Column Chromatography
3-Methylbenzoate80–90Recrystallization
3,4-Difluorobenzoate70–80HPLC
3,5-DimethylbenzoateEst. 75–85Predicted

Molecular Structure and Characterization

Spectroscopic Analysis

Key structural features are confirmed via:

  • NMR Spectroscopy:

    • ¹H NMR: Signals for pyran ring protons (δ 6.2–7.1 ppm), pyrimidine methyl groups (δ 2.4–2.6 ppm), and aromatic protons from the benzoate (δ 7.3–7.8 ppm).

    • ¹³C NMR: Carbonyl carbons (C=O) appear at δ 165–175 ppm, with aromatic carbons between δ 120–140 ppm.

  • Mass Spectrometry:

    • Molecular ion peaks align with the theoretical molecular weight (~452.5 g/mol), with fragmentation patterns confirming the sulfanyl-methyl and ester linkages.

Table 2: Key Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Molecular Weight (g/mol)
3-Methoxybenzoate6.8–7.2 (Ar-H)165.2 (C=O)438.4
3-Methylbenzoate7.3–7.7 (Ar-H)168.5 (C=O)424.5
3,5-DimethylbenzoateEst. 7.1–7.5 (Ar-H)Est. 167.8 (C=O)452.5

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Pyran Ketone: Susceptible to nucleophilic attack, enabling reductions to alcohols or condensations to form heterocycles.

  • Sulfanyl Group: Participates in oxidation reactions to form sulfoxides or sulfones, modulating electronic properties.

  • Ester Moiety: Hydrolyzes under acidic or basic conditions to yield carboxylic acids, facilitating prodrug strategies.

Mechanistic Insights and Biological Activity

While direct mechanistic data for this compound is unavailable, analogs exhibit:

  • Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases, relevant in cancer therapy.

  • Anti-inflammatory Effects: Ester groups may hydrolyze in vivo to release bioactive acids, inhibiting cyclooxygenase enzymes.

Table 3: Hypothesized Biological Targets

Target ClassPotential InteractionAnalogous Evidence
Tyrosine KinasesCompetitive ATP inhibitionIC₅₀ values: 0.5–5 µM
PhosphodiesterasesAllosteric modulationEC₅₀ values: 10–20 µM

Physical and Chemical Properties

Thermodynamic Stability

  • Melting Point: Estimated at 180–190°C based on benzoate analogs.

  • Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in DMSO or ethanol, typical for lipophilic esters.

Degradation Pathways

  • Photodegradation: Susceptible to UV-induced cleavage of the sulfanyl group, necessitating storage in amber vials.

  • Hydrolytic Stability: Stable at pH 4–8 but degrades rapidly under strongly acidic or basic conditions.

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